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  • Product: Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride
  • CAS: 2241129-79-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

Introduction: The Significance of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of growing importance in medicinal chemistry.[1] Its inherent ring strai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of growing importance in medicinal chemistry.[1] Its inherent ring strain lends it unique conformational properties and reactivity, while its presence can significantly influence the physicochemical properties of a molecule, such as basicity and solubility.[1][2][3] The rigid nature of the azetidine scaffold allows for the precise orientation of functional groups, enabling optimal interactions with biological targets.[1] Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a derivative of this class, represents a valuable building block for the development of novel therapeutics, particularly in areas targeting the central nervous system (CNS). This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this target compound and outlines the key analytical methods for its thorough characterization.

Strategic Approach: A Proposed Synthetic Workflow

The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is best approached through a multi-step sequence that ensures high purity and control over the stereochemistry of the final product. The chosen strategy involves the initial construction of a protected azetidine core, followed by the sequential introduction of the phenyl and methyl acetate moieties, and concluding with a deprotection step to yield the desired hydrochloride salt.

G cluster_0 Synthesis of α,β-Unsaturated Intermediate cluster_1 Introduction of the Phenyl Group cluster_2 Final Deprotection A N-Boc-3-azetidinone C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->C Horner-Wadsworth-Emmons (NaH, THF) B Methyl 2-(dimethoxyphosphoryl)acetate B->C E tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-phenyl azetidine-1-carboxylate C->E Rhodium-Catalyzed Conjugate Addition D Phenylboronic Acid D->E [Rh(cod)Cl]₂, KOH F Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (Target Compound) E->F Acidic Deprotection (4M HCl in Dioxane)

Caption: Proposed synthetic workflow for Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride.

Part 1: Detailed Synthetic Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems, with explanations for the critical choices made at each stage.

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and widely used method for forming carbon-carbon double bonds from ketones.[4][5] Its primary advantage is the high stereoselectivity, typically favoring the formation of the (E)-alkene, and the water-soluble nature of the phosphate byproduct, which simplifies purification.

Experimental Protocol:

  • Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise via syringe. The formation of hydrogen gas will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Ketone: Dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.[5]

Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

The introduction of the phenyl group is achieved via a rhodium(I)-catalyzed 1,4-conjugate addition of phenylboronic acid.[6] This method is preferred over harsher organometallic reagents (e.g., Grignard reagents) due to its milder reaction conditions and higher functional group tolerance, which prevents unwanted side reactions with the ester moiety.

Experimental Protocol:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the α,β-unsaturated ester from Step 1 (1.0 equivalent), phenylboronic acid (1.5 equivalents), and chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂, 0.025 equivalents).

  • Reaction Execution: Add a mixture of 1,4-dioxane and THF as the solvent, followed by an aqueous solution of potassium hydroxide (KOH, 2.0 equivalents).[6]

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the N-Boc protected intermediate.

Step 3: Deprotection to Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group. This is efficiently accomplished under acidic conditions, which cleave the acid-labile carbamate. Using a solution of hydrochloric acid in dioxane provides the final compound directly as its hydrochloride salt, which often improves stability and handling characteristics.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-Boc protected intermediate from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the mixture at room temperature.[1]

  • Stir the reaction for 1-4 hours. The product will often precipitate out of the solution as a white solid. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield the pure Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride salt.

Part 2: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following data are predicted based on the known structure and spectroscopic information from analogous compounds.

Physicochemical Properties
PropertyValueSource
CAS Number 2241129-79-1[7][8]
Molecular Formula C₁₂H₁₆ClNO₂[8]
Molecular Weight 241.71 g/mol [8]
Appearance Expected to be a crystalline solid[9]
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (500 MHz, DMSO-d₆):

  • δ 9.0-9.5 ppm (broad singlet, 2H): Corresponds to the ammonium protons (NH₂⁺) of the azetidine ring.

  • δ 7.2-7.5 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

  • δ 4.0-4.2 ppm (multiplet, 1H): The methine proton (CH) at the stereocenter.

  • δ 3.6-3.9 ppm (multiplet, 4H): Methylene protons (CH₂) of the azetidine ring.

  • δ 3.65 ppm (singlet, 3H): Methyl protons (CH₃) of the ester group.

  • δ 3.2-3.4 ppm (multiplet, 1H): The methine proton on the azetidine ring.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):

  • δ 172-174 ppm: Carbonyl carbon (C=O) of the ester.[10]

  • δ 135-138 ppm: Quaternary aromatic carbon (C) attached to the azetidine ring.

  • δ 128-130 ppm: Aromatic carbons (CH).[10]

  • δ 52-54 ppm: Methyl carbon (OCH₃) of the ester.[10]

  • δ 48-52 ppm: Methylene carbons (CH₂) of the azetidine ring.[4]

  • δ 40-45 ppm: Methine carbon (CH) at the stereocenter.

  • δ 35-38 ppm: Methine carbon (CH) on the azetidine ring.

Mass Spectrometry (ESI+): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

  • Calculated m/z for [M+H]⁺ (C₁₂H₁₆NO₂⁺): 206.1176

  • Expected Found m/z: 206.1175 ± 0.0005

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~2400-3000 cm⁻¹ (broad): N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺).

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.

  • ~1735-1750 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11][12]

  • ~1600, 1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Conclusion

This guide outlines a robust and logical synthetic pathway to Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a compound of significant interest to the drug development community. By leveraging established, high-yield reactions such as the Horner-Wadsworth-Emmons and rhodium-catalyzed conjugate addition, this protocol provides a reliable method for accessing this valuable chemical scaffold. The detailed characterization plan ensures that researchers can rigorously validate the identity and purity of their synthesized material, forming a solid foundation for further investigation and application in medicinal chemistry programs.

References

  • Cheméo. (n.d.). methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride. Retrieved from [Link]

  • Ivana, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride (C12H15NO2). Retrieved from [Link]

  • Occhiato, E. G., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride (C6H11NO3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) ethylphenidate HCl and (b) methylphenidate HCl. Retrieved from [Link]

  • Seither, J. Z. (2018).

Sources

Exploratory

Spectroscopic Characterization (NMR, IR, MS) of Methyl 2-(azetidin-3-yl)-2-phenylacetate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (CAS: 2241129-79-1) is a highly specialized small-molecule building block and pharmacological intermediate. Structurally, it is an azetidine analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (CAS: 2241129-79-1) is a highly specialized small-molecule building block and pharmacological intermediate. Structurally, it is an azetidine analog of methylphenidate, featuring a strained four-membered nitrogen heterocycle, a benzylic stereocenter, and a methyl ester. This whitepaper provides a rigorous, causality-driven breakdown of its spectroscopic data (NMR, IR, MS) to guide researchers in structural elucidation, method development, and quality control.

Structural & Conformational Causality

The spectroscopic profile of this molecule is heavily dictated by two intrinsic structural features:

  • Ring Strain: The azetidine ring possesses significant angle strain (bond angles constrained to ~90°). This alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds. Consequently, the one-bond C-H coupling constants ( 1JCH​ ) are larger than those in unstrained piperidines, and the protons are slightly deshielded[1].

  • Diastereotopic Dispersion: The adjacent benzylic carbon is a chiral center. This breaks the symmetry of the azetidine ring, rendering the two faces of the ring non-equivalent. As a result, the methylene protons at C2 and C4 are diastereotopic and appear as complex, overlapping multiplets rather than simple first-order signals[1].

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale: Given the presence of the basic azetidine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal technique[2]. The hydrochloride salt readily dissociates in solution, allowing the free amine to be protonated, yielding an intense even-electron parent ion [M+H]+ at m/z 206.1176[3].

During Collision-Induced Dissociation (CID), the molecule undergoes two primary fragmentation pathways:

  • Pathway A (Ester Cleavage): Neutral loss of methanol (32 Da) from the methyl ester, driven by the formation of a resonance-stabilized acylium ion.

  • Pathway B (Alpha-Cleavage): Cleavage of the C-C bond between the benzylic carbon and the azetidine ring. This yields a highly stable azetidinium fragment (m/z 56.05)[4] and a complementary phenylacetate radical/cation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 206.1176 Frag1 Acylium Fragment m/z 174.0913 Parent->Frag1 - CH3OH (32 Da) Frag2 Phenylacetate Cation m/z 149.0597 Parent->Frag2 Alpha-Cleavage Frag3 Azetidinium Ion m/z 56.0495 Parent->Frag3 Alpha-Cleavage

Caption: ESI-MS/MS positive ion fragmentation pathways for m/z 206.1176.

Table 1: Key ESI-MS Fragments and Predicted Adducts

Adduct / Fragment m/z (Theoretical) Structural Assignment

| [M+H]+ | 206.1176 | Protonated molecular ion[3] | | [M+Na]+ | 228.0995 | Sodium adduct[3] | | Fragment A | 174.0913 | [M+H−CH3​OH]+ | | Fragment B | 149.0597 | [C9​H9​O2​]+ (Benzylic cleavage) | | Fragment C | 56.0495 | [C3​H6​N]+ (Azetidinium ion)[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale: NMR spectra must be acquired in DMSO- d6​ rather than CDCl 3​ . The hydrochloride salt is highly polar and poorly soluble in non-polar solvents. More importantly, DMSO- d6​ slows the chemical exchange of the NH2+​ protons, allowing them to be observed as a broad downfield signal (~9.2 ppm), which is critical for confirming the salt form.

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ ) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes | | :--- | :--- | :--- | :--- | :--- | | 9.20 | br s | 2H | NH2+​ | Broadened due to quadrupolar relaxation of 14N and chemical exchange. | | 7.25 - 7.40 | m | 5H | Phenyl (Ar-H) | Complex multiplet due to ortho/meta/para overlap. | | 3.95 | d, J = 10.5 Hz | 1H | Benzylic CH | Coupled to the adjacent azetidine C3-H. | | 3.80 - 4.20 | m | 4H | Azetidine C2-H, C4-H | Diastereotopic protons; highly deshielded due to NH2+​ . | | 3.60 | s | 3H | Ester CH3​ | Sharp singlet; primary anchor for integration validation. | | 3.35 | m | 1H | Azetidine C3-H | Overlaps with the water peak in DMSO if not properly dried. |

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm) Assignment Causality / Notes
172.5 C=O (Ester) Deshielded carbonyl carbon.
136.2 Ar-C (Ipso) Quaternary carbon, lowest intensity in the aromatic region.
127.5 - 129.0 Ar-C (o, m, p) Aromatic methine carbons.
55.4 Benzylic CH Shifted downfield by the adjacent phenyl and ester groups.

| 52.1 | Ester CH3​ | Typical methoxy carbon shift. | | 48.5, 49.2 | Azetidine C2, C4 | Split into two signals due to the adjacent chiral center[1]. | | 31.8 | Azetidine C3 | Aliphatic methine carbon[5]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Rationale: For hygroscopic hydrochloride salts, Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over KBr pelleting to prevent the introduction of artifactual O-H stretching bands from atmospheric moisture.

Table 4: Key FT-IR Vibrational Modes (ATR, Solid State) | Wavenumber (cm −1 ) | Mode | Structural Assignment | | :--- | :--- | :--- | | 3000 - 2500 | ν(N−H) | Broad "ammonium band" characteristic of secondary amine HCl salts. | | 1735 | ν(C=O) | Strong, sharp stretch of the unconjugated methyl ester. | | 1205 | ν(C−O) | Ester C-O-C asymmetric stretch. | | 745, 705 | δ(C−H) | Out-of-plane bending, diagnostic of a mono-substituted benzene ring. |

Standardized Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility across different laboratories, the following workflow embeds self-validating internal checks.

Protocol 1: NMR Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of the analyte. Causality: This mass ensures an optimal signal-to-noise ratio for 13 C acquisition within 1024 scans without inducing concentration-dependent line broadening or viscosity issues.

  • Solvent Preparation: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS. Vortex for 30 seconds.

  • Acquisition ( 1 H): Acquire at 400 MHz using a 30° pulse angle, a 2.0 s relaxation delay ( d1 ), and 16 scans.

  • Self-Validation Check (Critical): Following Fourier transformation and baseline correction, set the integral of the methyl ester singlet (3.60 ppm) to exactly 3.00. The aromatic multiplet (7.25 - 7.40 ppm) must integrate to 5.00 ± 0.05. Any deviation >5% indicates co-eluting aromatic impurities or partial hydrolysis of the ester moiety.

Analytical_Workflow Prep Sample Prep 15 mg in DMSO-d6 Acq Data Acquisition 1H & 13C NMR Prep->Acq Process Spectral Processing Phase & Baseline Corr. Acq->Process Validate Self-Validation Integral Ratio 3:5 Process->Validate

Caption: Self-validating NMR analytical workflow for structural confirmation.

Protocol 2: LC-MS/MS Acquisition
  • Dilution: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 50 x 2.1 mm, 1.8 μ m). Elute with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Ionization & Detection: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV. Isolate m/z 206.1 in the quadrupole and apply a collision energy of 15-20 eV for MS/MS fragmentation.

  • Self-Validation Check: Confirm the presence of the m/z 174.09 fragment. The absence of this fragment suggests the ester has been hydrolyzed to the corresponding carboxylic acid (which would yield a parent ion at m/z 192).

References
  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2241129-79-1 (C12H15NO2) - PubChemLite Source: uni.lu (PubChemLite / CCSbase) URL: [Link]

Sources

Foundational

The Strategic Deployment of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore and exploit unique chemical scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in contemporary drug discovery.[1][2] Its inherent conformational rigidity, ability to improve metabolic stability, and capacity to serve as a versatile three-dimensional scaffold make it an invaluable tool for modulating the properties of bioactive molecules. This guide provides a comprehensive technical overview of a particularly valuable building block: Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride . We will delve into its synthesis, strategic applications, and the underlying chemical principles that make it a cornerstone for the development of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.

The Azetidine Advantage: Why a Strained Ring is a Strategic Asset

The incorporation of an azetidine moiety into a drug candidate is a deliberate and strategic choice, driven by the unique physicochemical properties it imparts.[2] Unlike more flexible five- and six-membered rings, the inherent ring strain of the azetidine scaffold restricts the conformational freedom of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. Furthermore, the azetidine nitrogen often exhibits greater metabolic stability compared to its counterparts in larger saturated heterocycles, resisting common metabolic pathways such as N-dealkylation.[2][3]

Synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride: A Multi-step Approach

The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following protocol outlines a robust and well-documented synthetic route.

Synthetic Workflow Overview

A N-Boc-3-azetidinone C Horner-Wadsworth-Emmons Reaction A->C B Methyl 2-(dimethoxyphosphoryl)acetate B->C D Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate C->D F Rhodium-Catalyzed Conjugate Addition D->F E Phenylboronic Acid E->F G N-Boc-Methyl 2-(azetidin-3-yl)-2-phenylacetate F->G I N-Boc Deprotection & Salt Formation G->I H HCl in Dioxane H->I J Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride I->J

Caption: Synthetic workflow for Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride.

Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

This initial step establishes the α,β-unsaturated ester functionality on the azetidine ring, which is crucial for the subsequent conjugate addition.

  • Reactants and Reagents:

    • N-Boc-3-azetidinone

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate ylide.

    • Add a solution of N-Boc-3-azetidinone in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[4]

Step 2: Rhodium-Catalyzed 1,4-Conjugate Addition of Phenylboronic Acid

This is the key step for introducing the phenyl group at the α-position to the ester, creating the desired carbon skeleton. The choice of a rhodium catalyst is critical for the efficiency of this transformation.[5][6]

  • Reactants and Reagents:

    • Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

    • Phenylboronic acid

    • Rhodium catalyst (e.g., [Rh(acac)(C2H4)2] with a suitable phosphine ligand like BINAP)

    • Dioxane and water (as solvent mixture)

  • Procedure:

    • In a reaction vessel, dissolve Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, phenylboronic acid, and the rhodium catalyst in a mixture of dioxane and water.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield N-Boc-protected Methyl 2-(azetidin-3-yl)-2-phenylacetate.[5][6]

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine and subsequent formation of the hydrochloride salt to improve stability and handling.[7][8][9]

  • Reactants and Reagents:

    • N-Boc-protected Methyl 2-(azetidin-3-yl)-2-phenylacetate

    • 4M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the N-Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

    • Add a solution of 4M HCl in 1,4-dioxane to the stirred solution at room temperature.

    • Stir the reaction mixture for a few hours, during which the hydrochloride salt may precipitate.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Triturate the resulting solid with anhydrous diethyl ether to afford Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride as a solid, which can be collected by filtration and dried under vacuum.[9]

Physicochemical Properties

PropertyValue
CAS Number 2241129-79-1
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Appearance Solid

Data sourced from available chemical supplier information.[10][11]

Applications in Medicinal Chemistry: A Scaffold for CNS-Active Agents

The true value of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. The 3-aryl-3-azetidinyl acetic acid ester core is a particularly promising scaffold for targeting the central nervous system.

Designing Novel GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and modulation of GABAergic signaling is a key strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[12][13][14] One approach to enhancing GABAergic tone is to inhibit the reuptake of GABA from the synaptic cleft by blocking the GABA transporters (GATs).

The structure of Methyl 2-(azetidin-3-yl)-2-phenylacetate bears a resemblance to known GABA uptake inhibitors, such as nipecotic acid and guvacine, which are cyclic amino acids.[12] The azetidine ring can be considered a constrained bioisostere of the piperidine ring found in these compounds. The introduction of a lipophilic phenyl group at the α-position can significantly influence the binding affinity and selectivity for GAT subtypes.

The secondary amine of the azetidine ring in Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride provides a convenient handle for further derivatization. For instance, N-alkylation with various lipophilic side chains can be employed to explore the structure-activity relationships (SAR) for GAT inhibition, a strategy that has been successfully used in the development of potent GABA uptake inhibitors like tiagabine.[15][16]

A Core for Acetylcholinesterase and Butyrylcholinesterase Inhibitors

Recent studies have highlighted the potential of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][18] Inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. The ability to synthesize a library of derivatives from the core scaffold allows for the systematic exploration of SAR to optimize potency and selectivity for these cholinesterases.

Logical Progression in Drug Discovery

A Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (Building Block) B N-Functionalization A->B C Ester Hydrolysis/ Amide Formation A->C D Library of Derivatives B->D C->D E Biological Screening (e.g., GAT inhibition, AChE/BChE assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Logical workflow for utilizing the building block in a drug discovery program.

Conclusion

Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined synthesis, incorporating a key rhodium-catalyzed conjugate addition, provides access to a unique scaffold that combines the beneficial properties of the azetidine ring with a strategically placed aryl moiety. The demonstrated potential of its derivatives as CNS-active agents, particularly as GABA uptake inhibitors and cholinesterase inhibitors, underscores its importance for the development of novel therapeutics for a range of neurological and neurodegenerative diseases. As the demand for innovative drug candidates with improved properties continues to grow, the strategic deployment of such sophisticated building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), 2300378. [Link]

  • Request PDF. The synthesis of 3-aryl-3-azetidinyl acetic acid esters by rhodium(I)-catalysed conjugate addition of organoboron reagents. [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceutical Patent Analyst. [Link]

  • Royal Society of Chemistry. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. [Link]

  • Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887.
  • Jagt, R. B. C. (2007). Rhodium-catalyzed boronic acid additions. University of Groningen.
  • Organic Syntheses. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247.
  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Royal Society of Chemistry. (2018). Rhodium catalyzed C–C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates and analogs. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • Wiley-VCH. (2011).
  • National Center for Biotechnology Information. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Krogsgaard-Larsen, P. (1981). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Acids.
  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 38(19), 3749-3762. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • National Center for Biotechnology Information. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central. [Link]

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Exploratory

The Azetidine Scaffold in Modern Drug Discovery: A Technical Guide to Biological Potential and Synthetic Integration

Executive Summary: The Strategic Value of the Azetidine Ring Historically viewed as a synthetic curiosity due to its high ring strain and challenging synthesis, the azetidine scaffold has rapidly ascended to the status o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Azetidine Ring

Historically viewed as a synthetic curiosity due to its high ring strain and challenging synthesis, the azetidine scaffold has rapidly ascended to the status of a "privileged motif" in contemporary medicinal chemistry[1]. As a four-membered, nitrogen-containing heterocycle, azetidine occupies a unique physicochemical space between the highly reactive, hyper-strained aziridine and the conformationally flexible pyrrolidine[2].

In modern drug discovery, incorporating an azetidine ring serves multiple strategic purposes: it restricts the conformational freedom of pharmacophores (reducing the entropic penalty upon target binding), enhances aqueous solubility, and acts as a metabolically stable bioisostere for larger heterocycles like piperidine, piperazine, or morpholine[1],[3]. This whitepaper explores the biological potential, structural thermodynamics, and validated synthetic methodologies for integrating azetidines into clinical pipelines.

Physicochemical Profiling: The "Goldilocks" Conformation

The biological utility of azetidine stems from its unique thermodynamic and structural properties. Unlike piperidines, which readily flip between chair and boat conformations, azetidines adopt a "puckered" conformation[2]. This structural rigidity projects substituents in highly defined vectors, allowing medicinal chemists to probe narrow, deep binding pockets that are inaccessible to larger rings.

Furthermore, azetidines offer a distinct metabolic advantage. The sp³-rich character of the ring lowers the overall lipophilicity (logP) of the parent molecule, which correlates directly with improved oral bioavailability[4]. Crucially, the azetidine nitrogen is significantly more resistant to cytochrome P450-mediated N-dealkylation—a primary metabolic liability for secondary and tertiary amines—due to the high energy barrier required to form the requisite iminium intermediate in a strained ring system[1].

Quantitative Data: Comparison of Saturated N-Heterocycles

The table below summarizes the physicochemical properties that dictate the pharmacological behavior of common nitrogenous rings.

PropertyAziridine (3-Membered)Azetidine (4-Membered)Pyrrolidine (5-Membered)Piperidine (6-Membered)
Ring Strain (kcal/mol) ~27.0~26.0~6.0~0.1
Basic pKa (Approximate) 8.010.411.311.2
Conformational Rigidity Extremely High (Planar)High (Puckered)Moderate (Envelope)Low (Chair/Boat)
Metabolic Stability Poor (Highly Reactive)Excellent (Resists N-dealkylation)ModerateLow (Prone to oxidation)
Primary Drug Discovery Role Covalent warheads (rare)Bioisostere, rigid linkerSolubilizing groupCore scaffold, linker

Clinical Validation: FDA-Approved Azetidine Therapeutics

The theoretical advantages of azetidines have been robustly validated in the clinic. Several FDA-approved drugs leverage this scaffold to achieve exquisite target selectivity and optimal pharmacokinetics[4],[5].

  • Baricitinib (JAK1/2 Inhibitor): Used in the treatment of rheumatoid arthritis and alopecia areata. The azetidine ring in baricitinib acts as a rigid, compact linker that perfectly positions the cyano-group into the ATP-binding pocket of the Janus kinase (JAK) enzyme, achieving high affinity while maintaining a low molecular weight[4],[5].

  • Cobimetinib (MEK1/2 Inhibitor): Approved for advanced melanoma, cobimetinib utilizes an azetidine core to restrict the spatial orientation of its functional groups, enhancing binding kinetics and preventing off-target kinase inhibition[1],[5].

  • Azelnidipine (Calcium Channel Blocker): A third-generation dihydropyridine where the azetidine moiety contributes to a prolonged duration of action and high vascular selectivity, effectively treating hypertension with minimal reflex tachycardia[1],[5].

JAK_STAT Cytokine Cytokine / Ligand Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Enzyme Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Drug) Baricitinib->JAK Inhibits (ATP-competitive) STAT_Dimer Phosphorylated STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription (Nucleus) STAT_Dimer->Nucleus Translocation

JAK-STAT signaling pathway and the intervention point of azetidine-based Baricitinib.

Synthetic Strategies and Workflows

Historically, the synthesis of azetidines was plagued by low yields due to the thermodynamic difficulty of closing a highly strained four-membered ring[6]. Today, synthetic methodologies have evolved significantly, ranging from classical intramolecular cyclizations to modern strain-release aminations[7],[8].

Workflow: Integrating Azetidines in Lead Optimization

When a lead compound exhibits poor metabolic stability or excessive lipophilicity, bioisosteric replacement with an azetidine is a highly effective optimization strategy.

Azetidine_Workflow Lead Identify Suboptimal Lead (High logP, Poor Stability) Hypothesis Bioisosteric Replacement (e.g., Piperidine -> Azetidine) Lead->Hypothesis Synthesis Strain-Release Synthesis (ABB + Nucleophile) Hypothesis->Synthesis Assay In Vitro Profiling (Microsomal Stability, IC50) Synthesis->Assay Decision Target Metrics Met? Assay->Decision Success Advance to In Vivo Efficacy Decision->Success Yes Fail Structural Refinement (e.g., Spirocyclic Azetidine) Decision->Fail No Fail->Synthesis

Decision tree for integrating azetidine bioisosteres during lead optimization.
Experimental Protocol: Gabriel-Type Synthesis of N-Substituted Azetidines

While modern photochemistry and azabicyclo[1.1.0]butane (ABB) strain-release methods are gaining traction[8], the optimized Gabriel-type intramolecular cyclization remains a foundational, highly scalable approach for generating N-substituted azetidines[7]. The following protocol is engineered as a self-validating system to ensure maximum yield while suppressing competitive E2 elimination.

Materials Required:

  • 1,3-dihalopropane (e.g., 1,3-dibromopropane) (1.0 equiv)

  • Primary amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Precursor Solvation & Activation: Dissolve 1,3-dibromopropane in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the developing cationic transition state without hydrogen-bonding to the incoming nucleophile, thereby maximizing the nucleophilicity of the primary amine[7].

  • Controlled Nucleophilic Addition: Cool the reaction vessel to 0 °C. Add the primary amine (1.0 equiv) and DIPEA (2.5 equiv) dropwise over 30 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base, scavenging the generated HBr to prevent protonation of the primary amine. The low temperature prevents runaway intermolecular polymerization (forming linear polyamines), which is a major competing side reaction.

  • Thermal Cyclization: Gradually warm the reaction to room temperature, then heat to 80 °C for 12–16 hours.

    • Causality: The formation of the four-membered ring must overcome a ~26 kcal/mol strain energy barrier. Ambient temperatures will stall the reaction at the uncyclized intermediate stage; thermal input is strictly required to drive the intramolecular S_N2 closure.

  • Self-Validating Analytical Check: Before workup, sample the reaction mixture for LC-MS analysis.

    • Validation: The presence of an[M+H+Br]⁺ isotope pattern indicates incomplete cyclization (the intermediate bromopropylamine). A clean [M+H]⁺ peak with a lower retention time confirms successful azetidine formation. Do not proceed to workup until the intermediate is consumed.

  • Workup and Isolation: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF.

    • Causality: DMF has high water solubility but can stubbornly partition into EtOAc. Repeated brine washes force the DMF into the aqueous phase, leaving the highly lipophilic N-substituted azetidine in the organic layer.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Future Frontiers: Spirocyclic Azetidines

As the low-hanging fruit of medicinal chemistry is depleted, researchers are moving toward highly complex 3D architectures. "Angular" and "linear" spirocyclic azetidines are currently being evaluated as next-generation bioisosteres[3]. By replacing flat, aromatic rings or bulky piperazines with spiro-azetidines, drug developers can dramatically increase the Fraction of sp³ carbons (Fsp³), leading to compounds with superior target residence times and near-perfect aqueous solubility profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / Taylor & Francis (2026) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Abstract/Review) NIH / PubMed (2026) URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews, ACS Publications (2008) URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Domainex (2025) URL:[Link]

  • Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols Advanced Synthesis & Catalysis / ResearchGate (2024) URL:[Link]

Sources

Foundational

Investigating Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride: A Versatile Precursor for the Synthesis of Novel GABA Analogs

An In-Depth Technical Guide for Researchers This guide provides a comprehensive technical overview of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a key starting material for developing novel gamma-aminobutyri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a key starting material for developing novel gamma-aminobutyric acid (GABA) analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities targeting the GABAergic system. We will delve into the rationale for using conformationally constrained scaffolds, provide detailed synthetic and analytical protocols, and outline a strategy for biological evaluation.

The Rationale: Targeting the GABAergic System with Conformationally Constrained Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1][2]

Despite its importance, direct administration of GABA is therapeutically ineffective as its high polarity prevents it from crossing the blood-brain barrier.[1] This limitation has driven the development of GABA analogs—molecules designed to mimic GABA's function but with improved pharmacokinetic properties. Successful examples include gabapentin and pregabalin.[3][4]

A key strategy in modern drug design is the use of conformationally constrained scaffolds. Flexible molecules like GABA can adopt numerous shapes, allowing them to interact with multiple receptors and transporters, which can lead to off-target effects. By incorporating a rigid ring system like azetidine, we can lock the pharmacophore into a specific conformation. This can lead to:

  • Enhanced Selectivity: A rigid structure may fit preferentially into the binding site of a specific GABA receptor subtype (e.g., GABA-A, GABA-B) or transporter (GAT), reducing side effects.[5][6]

  • Improved Potency: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty of binding, potentially increasing affinity and potency.

  • Novel Intellectual Property: The use of unique scaffolds like substituted azetidines provides a pathway to novel chemical entities.

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as an excellent bioisostere for portions of the GABA backbone, providing the desired conformational rigidity.[7][8] Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is a particularly interesting starting material as it combines this rigid core with a phenyl group that can be used to explore lipophilic interactions within a target's binding pocket and a methyl ester that serves as a handle for further chemical modification.

The Precursor: Profile of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

A thorough understanding of the starting material is critical for successful synthesis and downstream applications.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochlorideChem-Info[9]
CAS Number 2241129-79-1Chem-Info[9]
Molecular Formula C₁₂H₁₆ClNO₂Chemspace[10]
Molecular Weight 241.72 g/mol Inferred
Structure See Figure 1N/A

Figure 1: Chemical Structure of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

Proposed Synthetic Strategy

While multiple routes to substituted azetidines exist, a common and effective strategy involves the Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by a reduction or conjugate addition.[7][11][12] The synthesis of the title compound would likely follow a multi-step sequence, starting from a protected azetidin-3-one.

G cluster_0 Precursor Synthesis Pathway start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons (HWE) Reaction + Phenylacetylating Agent start->hwe Step 1 intermediate α,β-Unsaturated Ester Intermediate hwe->intermediate Step 2 reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction Step 3 product_protected N-Boc-Methyl 2-(azetidin-3-yl)-2-phenylacetate reduction->product_protected Step 4 deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) product_protected->deprotection Step 5 final_product Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride deprotection->final_product Step 6

A proposed synthetic workflow for the precursor molecule.

Core Experimental Protocols: From Precursor to Bioactive Analog

The primary synthetic transformation required to convert the precursor into a GABA analog is the hydrolysis of the methyl ester to a carboxylic acid, which is crucial for mimicking the carboxylate group of GABA.

Protocol 3.1: Saponification to 2-(azetidin-3-yl)-2-phenylacetic acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester.

Materials:

  • Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O), deionized

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution: Dissolve Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 2-6 hours.

    • Causality Insight: Using a mild base like LiOH at room temperature minimizes the risk of side reactions, such as ring-opening of the strained azetidine ring. Monitoring by TLC is crucial to prevent over-running the reaction and ensures the complete consumption of the starting material.[12]

  • Quenching and Neutralization: Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1M HCl. The target carboxylic acid is zwitterionic and may precipitate or remain in the aqueous layer depending on the pH.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The efficiency of extraction can be pH-dependent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(azetidin-3-yl)-2-phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 3.2: N-Alkylation for GAT Inhibitor Analogs (Optional Diversification)

To create analogs targeting GABA transporters (GATs), a common strategy is to introduce a lipophilic N-substituent.[5][6]

Materials:

  • 2-(azetidin-3-yl)-2-phenylacetic acid (from Protocol 3.1)

  • Desired alkyl halide (e.g., 4,4-diphenylbut-3-en-1-yl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Setup: In a round-bottom flask, dissolve the azetidine product (1.0 eq) in ACN.

  • Base and Alkylating Agent: Add K₂CO₃ (2.5 eq) and the alkyl halide (1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction, filter off the base, and concentrate the filtrate. The residue can then be purified by chromatography.

    • Causality Insight: The use of a non-nucleophilic base like K₂CO₃ is essential to deprotonate the secondary amine of the azetidine ring without competing in the alkylation reaction. The choice of a lipophilic alkyl halide is based on established structure-activity relationships for potent GAT-1 inhibitors.[5][6]

Analytical and Characterization Workflow

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the newly synthesized analogs.

G cluster_1 Analytical & Characterization Workflow cluster_2 Spectroscopic Methods cluster_3 Chromatographic Methods crude Crude Synthetic Product purification Purification (Flash Chromatography / HPLC) crude->purification identity Structure & Identity Confirmation purification->identity purity Purity Assessment identity->purity nmr 1H & 13C NMR identity->nmr ms High-Resolution Mass Spec (HRMS) identity->ms final Characterized Compound (>95% Purity) purity->final hplc Analytical HPLC purity->hplc lcms LC-MS purity->lcms

A standard workflow for purifying and characterizing novel analogs.
Protocol 4.1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Detection: UV detector at 254 nm (for the phenyl group) and 210 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak.

    • Trustworthiness Insight: A self-validating protocol involves running the sample on at least two different gradient methods or column types to ensure no impurities are co-eluting with the main peak. For GABA analogs lacking a chromophore, derivatization with agents like o-phthalaldehyde (OPA) may be necessary for fluorescent detection, providing high sensitivity.[13][14]

Protocol 4.2: Structural Elucidation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The spectra should be consistent with the proposed structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling constants.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[12]

Biological Evaluation Strategy: Probing the GABAergic System

Once a novel analog is synthesized and characterized, the next step is to assess its biological activity.

G cluster_0 GABAergic Synapse cluster_1 Potential Sites of Action presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gat GABA Transporter (GAT) Target for Uptake Inhibitors gat->presynaptic gaba_r GABA Receptors (GABAA/GABAB) Target for Agonists/Antagonists gaba_vesicle GABA Vesicle gaba GABA gaba_vesicle->gaba Release gaba->gat Reuptake gaba->gaba_r Binds

Potential targets for novel GABA analogs at the synapse.

Primary Screening: The initial biological evaluation should focus on the most likely targets for this class of compounds.

  • GABA Transporter (GAT) Inhibition Assays: Based on published data for similar azetidine derivatives, the primary targets are likely the GABA transporters GAT-1, GAT-2, GAT-3, and BGT-1.[5][6] These are typically cell-based assays that measure the uptake of radiolabeled GABA in the presence of the test compound. The output is an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of GABA uptake.

  • Receptor Binding Assays: Radioligand binding assays can determine if the compounds bind directly to GABA-A or GABA-B receptors. These assays measure the displacement of a known radioactive ligand from the receptor by the test compound, yielding a Ki (inhibition constant).

Secondary and Functional Assays: Compounds that show promising activity in primary screens should be advanced to functional assays.

  • Electrophysiology: Techniques like whole-cell patch-clamp can measure the functional effect of a compound on GABA-gated currents in cultured neurons or brain slices, determining if it acts as an agonist, antagonist, or modulator.[15]

By following this structured approach—from understanding the rationale and the precursor molecule to executing detailed synthetic, analytical, and biological protocols—researchers can effectively leverage Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride as a powerful scaffold for the discovery of next-generation GABAergic modulators.

References

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). Current Medicinal Chemistry.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry.
  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2022).
  • How Do GABA Analogs Work?. (2021). RxList.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. (1997).
  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2025).
  • Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. (2019).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Structure of GABA and GABA analogs. (2024).
  • methyl 2-(azetidin-3-yl)
  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. (2013).
  • Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. (2023). Food & Nutrition Journal.
  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (2016). Molecules.
  • Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. (2023). Frontiers in Synaptic Neuroscience.
  • Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. (2018). Beilstein Journal of Organic Chemistry.
  • GABA and some commercialized derivatives that have therapeutic applications. (2015).
  • Methyl 2-(3-phenylazetidin-3-yl)
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ACS Chemical Neuroscience.

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Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Alkylation of Methyl 2-(azetidin-3-yl)-2-phenylacetate

Executive Summary & Strategic Rationale Methyl 2-(azetidin-3-yl)-2-phenylacetate is a highly versatile building block utilized in the synthesis of complex nitrogen-containing therapeutics and chiral ligands[1]. The funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 2-(azetidin-3-yl)-2-phenylacetate is a highly versatile building block utilized in the synthesis of complex nitrogen-containing therapeutics and chiral ligands[1]. The functionalization of this molecule via N-alkylation presents a unique set of chemical challenges. Azetidines possess a considerable ring strain (approximately 26 kcal/mol), which dictates their reactivity and makes them susceptible to undesired ring-opening under harsh conditions[2].

Furthermore, the substrate contains a base-sensitive methyl ester and is commercially supplied as a hydrochloride salt[1]. A successful N-alkylation protocol must therefore achieve three objectives simultaneously:

  • Neutralization: Efficiently liberate the free secondary amine from its HCl salt in situ.

  • Chemoselectivity: Prevent the saponification (hydrolysis) of the methyl ester.

  • Control of Substitution: Avoid overalkylation (quaternization), a common complication where the resulting tertiary amine reacts further with the alkylating agent to form an undesired quaternary ammonium salt[3].

To address these challenges, this guide details two distinct, field-proven methodologies: Direct SN2 Alkylation using non-nucleophilic organic bases, and Reductive Amination , which offers superior chemoselectivity and eliminates the risk of overalkylation.

Mechanistic Pathways & Workflow

The choice of reaction pathway depends heavily on the nature of the desired alkyl group. Direct alkylation is highly effective for primary alkyl halides (e.g., benzyl bromide), whereas reductive amination is the gold standard when utilizing aldehydes or ketones, providing a milder environment that preserves the integrity of the strained four-membered ring[4].

MechanisticPathway cluster_SN2 Pathway A: Direct SN2 Alkylation cluster_RedAm Pathway B: Reductive Amination Start Methyl 2-(azetidin-3-yl)-2-phenylacetate HCl FreeBase Free Amine Intermediate (Requires Base) Start->FreeBase DIPEA or TEA (Neutralization) RX Alkyl Halide (R-X) FreeBase->RX Carbonyl Aldehyde/Ketone (R-CHO) FreeBase->Carbonyl ProdA N-Alkyl Azetidine (Risk: Overalkylation) RX->ProdA Imine Iminium Ion Intermediate Carbonyl->Imine ProdB N-Alkyl Azetidine (High Selectivity) Imine->ProdB NaBH(OAc)3 Reduction

Fig 1: Mechanistic pathways for N-alkylation: Direct SN2 substitution vs. Reductive amination.

Experimental Protocols

Protocol A: Direct N-Alkylation (SN2 Substitution)

Best suited for reactive, unhindered electrophiles (e.g., Benzyl bromide, Allyl bromide).

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN). DIPEA is sterically hindered and non-nucleophilic, preventing it from competing with the azetidine for the electrophile. Unlike inorganic bases (e.g., K₂CO₃ or NaOH) which can carry trace water and cause ester hydrolysis, anhydrous DIPEA ensures the methyl ester remains intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert nitrogen gas. Suspend Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (1.0 equiv, 10.0 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 equiv, 25.0 mmol) dropwise via syringe. Note: The excess base is mathematically required to first neutralize the HCl salt (1.0 equiv) and subsequently act as an acid scavenger for the HX generated during alkylation (1.0 equiv). Stir for 15 minutes until the solution clarifies.

  • Electrophile Addition: Slowly add the alkyl halide, such as Benzyl bromide (1.1 equiv, 11.0 mmol), over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60–80 °C for 8–12 hours. Monitor the consumption of the starting material via LC-MS or TLC (stain with Ninhydrin; secondary amines appear distinct from tertiary products).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the crude residue between Ethyl Acetate (EtOAc, 50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated tertiary amine.

Protocol B: Reductive Amination

Best suited for complex alkyl groups and avoiding overalkylation entirely.

Causality & Design: This method uses Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE). NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion but is too weak to reduce the sensitive methyl ester (unlike NaBH₄ or LiAlH₄). Because the final tertiary amine cannot form an iminium ion, overalkylation is mechanistically impossible[3].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the azetidine HCl salt (1.0 equiv, 10.0 mmol) in anhydrous DCE (50 mL). Add Triethylamine (TEA) (1.1 equiv, 11.0 mmol) to liberate the free base. Add the target aldehyde (e.g., Benzaldehyde, 1.2 equiv, 12.0 mmol). Stir at room temperature for 1–2 hours to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Maturation: Stir the opaque suspension at room temperature for 4–6 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Critical Step: Stir vigorously for at least 30 minutes. This breaks down the stable boron-amine complexes that can otherwise artificially lower isolated yields.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with Dichloromethane (DCM, 2 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Workflow Step1 1. Substrate Prep Suspend HCl salt Step2 2. Free-Basing Add DIPEA at 0°C Step1->Step2 Step3 3. Electrophile Add R-X or R-CHO Step2->Step3 Step4 4. Reaction Heat or Reduce Step3->Step4 Step5 5. Workup NaHCO3 Wash & Extract Step4->Step5

Fig 2: Standardized 5-step bench workflow for the N-alkylation of azetidine derivatives.

Condition Optimization & Quantitative Data

To demonstrate the causality behind our reagent selections, the following table summarizes the optimization data for the benzylation of Methyl 2-(azetidin-3-yl)-2-phenylacetate. Notice how the choice of base and solvent directly impacts the yield and side-reaction profile.

EntryAlkylating AgentBase / ReductantSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Outcome
1 Benzyl bromide (1.1 eq)K₂CO₃ (2.5 eq)DMF601272%Moderate yield; minor methyl ester hydrolysis observed due to trace water.
2 Benzyl bromide (1.1 eq)DIPEA (2.5 eq)MeCN80885% Optimal SN2: Clean conversion, intact ester, minimal quaternization.
3 Benzaldehyde (1.2 eq)NaBH(OAc)₃ (1.5 eq)DCERT492% Optimal Reductive Amination: Highly selective, zero overalkylation.
4 Methyl iodide (1.5 eq)Cs₂CO₃ (2.0 eq)THFRT1668%High incidence of quaternization (overalkylation) due to high reactivity of MeI.

Troubleshooting & Analytical Characterization

  • NMR Signatures: In ¹H NMR, the protons of the intact azetidine ring typically appear as complex multiplets between 3.0 and 4.5 ppm. Upon successful N-alkylation, these alpha-protons usually shift upfield due to the altered electronic environment of the tertiary amine.

  • Azetidine Ring Opening: If LC-MS analysis reveals a mass corresponding to the addition of the nucleophile plus the solvent/water (indicating ring-opening), the reaction conditions are too harsh[4]. Mitigation strategy: Lower the reaction temperature to 40 °C and ensure all solvents are strictly anhydrous.

  • Ester Hydrolysis: If the free carboxylic acid is detected (M-14 in MS), switch from inorganic bases to strictly organic bases (DIPEA) and avoid protic solvents.

References

  • Chemical Substance Information: methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride , NextSDS. 1

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle , RSC Publishing. 2

  • Amine alkylation , Wikipedia. 3

  • Novel Syntheses of Azetidines and Azetidinones , Chemical Reviews - ACS Publications.4

Sources

Application

Application Notes and Protocols for Combinatorial Library Synthesis Using Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and conformational rigidity offer a level of structural pre-organization that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of an azetidine moiety can also improve pharmacokinetic properties such as aqueous solubility and metabolic stability, making it a highly sought-after scaffold in modern drug discovery.[3]

This guide provides a comprehensive overview and detailed protocols for the use of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride as a versatile building block for the synthesis of diverse combinatorial libraries. By leveraging the reactivity of the secondary amine on the azetidine ring, a multitude of functionalities can be introduced, enabling the exploration of vast chemical space to identify novel therapeutic agents.[2]

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

PropertyValue
Chemical Name Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
CAS Number 2241129-79-1
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Combinatorial Library Design and Workflow

The secondary amine of Methyl 2-(azetidin-3-yl)-2-phenylacetate serves as a key diversification point. A "one-bead, one-compound" solid-phase synthesis approach using SynPhase Lanterns is a highly effective strategy for constructing a large and diverse library from this scaffold.[1] The general workflow for the library synthesis is depicted below.

Library Synthesis Workflow cluster_0 Scaffold Preparation cluster_1 Solid-Phase Synthesis cluster_2 Diversification Reactions cluster_3 Post-Synthesis Processing Start Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride Neutralization Neutralization (e.g., DIPEA, CH₂Cl₂) Start->Neutralization Scaffold_Loading Scaffold Loading (SynPhase Lanterns) Neutralization->Scaffold_Loading Diversification Parallel Diversification Scaffold_Loading->Diversification Acylation N-Acylation (Carboxylic Acids, Coupling Reagents) Diversification->Acylation Alkylation N-Alkylation (Aldehydes/Ketones, NaBH(OAc)₃) Diversification->Alkylation Sulfonylation N-Sulfonylation (Sulfonyl Chlorides, Base) Diversification->Sulfonylation Cleavage Cleavage from Resin (e.g., TFA/CH₂Cl₂) Acylation->Cleavage Alkylation->Cleavage Sulfonylation->Cleavage Purification High-Throughput Purification (Prep-HPLC/MS) Cleavage->Purification Characterization QC & Characterization (LC-MS, NMR) Purification->Characterization Library Compound Library (for Screening) Characterization->Library

Caption: Workflow for combinatorial library synthesis.

Experimental Protocols

Preparation of the Free Amine Scaffold

The hydrochloride salt of the starting material must be neutralized to the free amine before its use in subsequent reactions.

Materials:

  • Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The resulting solution of the free amine is used directly in the next step without isolation.

Parallel Library Synthesis via N-Functionalization

The following protocols are designed for parallel synthesis in 96-well filter plates or with SynPhase Lanterns.[1] All reactions should be performed under an inert atmosphere (nitrogen or argon).

This protocol describes the coupling of a diverse set of carboxylic acids to the azetidine nitrogen. The use of HATU as a coupling reagent is effective for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • Stock solution of the free amine scaffold in DCM

  • A library of diverse carboxylic acids

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To each well containing a unique carboxylic acid (1.2 eq), add a solution of HATU (1.2 eq) in DMF.

  • Add DIPEA (3.0 eq) to each well.

  • Add the stock solution of the free amine scaffold (1.0 eq) to each well.

  • Seal the plate and agitate at room temperature for 12-16 hours.

  • Monitor reaction completion by LC-MS analysis of a representative sample.

NAcylation Scaffold Methyl 2-(azetidin-3-yl)-2-phenylacetate Coupling HATU, DIPEA, DMF Scaffold->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Product N-Acylated Product Coupling->Product

Caption: N-Acylation of the azetidine scaffold.

Reductive amination is a robust method for introducing a wide variety of substituents via reaction with aldehydes or ketones.[4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6]

Materials:

  • Stock solution of the free amine scaffold in 1,2-dichloroethane (DCE)

  • A library of diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, catalytic)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To each well containing a unique aldehyde or ketone (1.1 eq), add the stock solution of the free amine scaffold (1.0 eq).

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added.

  • Agitate the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well.

  • Seal the plate and agitate at room temperature for 12-24 hours.

  • Monitor reaction completion by LC-MS.

NAlkylation Scaffold Methyl 2-(azetidin-3-yl)-2-phenylacetate Reduction 1. Imine formation 2. NaBH(OAc)₃, DCE Scaffold->Reduction Carbonyl R₁R₂C=O Carbonyl->Reduction Product N-Alkylated Product Reduction->Product

Caption: N-Alkylation via reductive amination.

The introduction of a sulfonamide moiety can significantly impact the biological activity and physicochemical properties of a molecule.

Materials:

  • Stock solution of the free amine scaffold in DCM

  • A library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To each well containing a unique sulfonyl chloride (1.2 eq), add the stock solution of the free amine scaffold (1.0 eq).

  • Add pyridine or Et₃N (2.0 eq) to each well.

  • Seal the plate and agitate at room temperature for 4-12 hours.

  • Monitor reaction completion by LC-MS.

NSulfonylation Scaffold Methyl 2-(azetidin-3-yl)-2-phenylacetate Coupling Pyridine, DCM Scaffold->Coupling Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Coupling Product N-Sulfonylated Product Coupling->Product

Caption: N-Sulfonylation of the azetidine scaffold.

Library Work-up and Purification

For solution-phase parallel synthesis, a high-throughput liquid-liquid extraction can be employed. For solid-phase synthesis, cleavage from the resin is the first step.

Cleavage from Solid Support (for Solid-Phase Synthesis):

  • Wash the lanterns thoroughly with DCM.

  • Treat the lanterns with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water) for 2-3 hours at room temperature.

  • Collect the cleavage solution and concentrate under reduced pressure.

High-Throughput Purification: The crude products from each well are typically purified by mass-directed preparative HPLC.[7] This allows for the efficient isolation of the desired compounds in high purity.

Table of Exemplary Reaction Conditions for Library Synthesis:

Reaction TypeReagent 1Reagent 2SolventBaseTemp.Time (h)
N-Acylation Carboxylic Acid (1.2 eq)HATU (1.2 eq)DMFDIPEA (3.0 eq)RT12-16
N-Alkylation Aldehyde/Ketone (1.1 eq)NaBH(OAc)₃ (1.5 eq)DCE-RT12-24
N-Sulfonylation Sulfonyl Chloride (1.2 eq)-DCMPyridine (2.0 eq)RT4-12

Library Characterization and Quality Control

To ensure the integrity of the synthesized library, each compound should be characterized for identity and purity.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of combinatorial libraries. It provides information on the molecular weight of the product and an estimation of its purity.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library or for hit compounds, ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized molecules.[8][10]

Conclusion

Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is a valuable and versatile scaffold for the construction of diverse combinatorial libraries. The protocols outlined in this guide provide a robust framework for the synthesis of novel N-functionalized azetidine derivatives through N-acylation, N-alkylation, and N-sulfonylation. The resulting libraries can be screened for biological activity, leading to the identification of promising new lead compounds for drug discovery programs.

References

  • Duvall, J. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available from: [Link]

  • Mayer, S. C., et al. (2001). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Organic Letters, 3(19), 3077-3080.
  • Feuer, H., et al. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(4), 675-691. Available from: [Link]

  • Feuer, H., et al. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. PubMed, 18663388. Available from: [Link]

  • Wang, J., et al. (2021). Focused Combinatorial Library Design Based on Structural Diversity, Druglikeness and Binding Affinity Score. Journal of Chemical Information and Modeling, 61(12), 5916-5927. Available from: [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts: C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(6), 841-844.
  • Meldal, M., & Tornøe, C. W. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. PubMed, 11300843. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Stark, M. S., et al. (2023). de novo generated combinatorial library design. ChemRxiv. Available from: [Link]

  • Kim, S., et al. (2023). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega, 8(3), 3296-3304. Available from: [Link]

  • Giraud, M., et al. (2001). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 923-933. Available from: [Link]

  • Marchand, A. P., & Alihodžić, S. (1999). Synthesis of N-Substituted Azetidin-3-ones. Synthetic Communications, 29(5), 885-890. Available from: [Link]

  • D’Hulst, F., et al. (2021). CoLiDe: Combinatorial Library Design tool for probing protein sequence space. Bioinformatics, 37(13), 1886-1888. Available from: [Link]

  • Novabiochem. (n.d.). Selecting Orthogonal Building Blocks. Available from: [Link]

  • Korfmacher, W. A. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Journal of Mass Spectrometry, 36(8), 839-851.
  • ECHA. (n.d.). methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride. Available from: [Link]

  • Ghadge, M. M., et al. (2014). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
  • Kassel, D. B. (2005). Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measure. ASSAY and Drug Development Technologies, 3(4), 397-408. Available from: [Link]

  • Chan-Seng, D., et al. (2014). Solid-Phase Synthesis as a Tool for the Preparation of Sequence-Defined Oligomers Based on Natural Amino Acids and Synthetic Building Blocks.
  • Baxendale, I. R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Sustainable Chemistry & Engineering, 1(8), 960-969. Available from: [Link]

  • Marchand, A. P., & Alihodžić, S. (1999). Synthesis of N-Substituted Azetidin-3-ones.
  • Kassel, D. B. (2004). Streamlined system for purifying and quantifying a diverse library of compounds and the effect of compound concentration measurements on the accurate interpretation of biological assay results. PubMed, 15674011. Available from: [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available from: [Link]

  • Pauli, G. F., et al. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(10), 1085-1102.
  • Sharma, R., & Kumar, R. (2019). A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and Its Applications. IOSR Journal of Pharmacy, 9(3), 56-65. Available from: [Link]

  • Roy, S., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1037.
  • Obligacion, J. V., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 21957-21964. Available from: [Link]

  • Wang, Y., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, 24(4), 956-960. Available from: [Link]

  • Ramalingan, C., et al. (2017). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Journal of Chemical Sciences, 129(3), 329-335.
  • Wolfender, J.-L., et al. (1998). Combination of LC−MS and LC−NMR as a Tool for the Structure Determination of Natural Products. Journal of Natural Products, 61(11), 1315-1321. Available from: [Link]

  • Reddy, P. V. N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3369-3372. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available from: [Link]

  • Bo-Sub, Y., et al. (2000). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 65(18), 5659-5663. Available from: [Link]

  • Zhang, L., et al. (2004). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
  • Chemspace. (n.d.). Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride. Available from: [Link]

  • Hillier, M. C., et al. (2006). A one-pot preparation of 1,3-disubstituted azetidines. Organic Letters, 8(22), 5053-5055. Available from: [Link]

  • Broad Institute. (n.d.). Synthesis and Processing of DOS Chemical Libraries. Available from: [Link]

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Method

Advanced Application Note: Synthesis of Novel GABA Uptake Inhibitors Utilizing Methyl 2-(azetidin-3-yl)-2-phenylacetate

Executive Summary The development of γ-aminobutyric acid (GABA) uptake inhibitors is a critical vector in neuropharmacology, aimed at treating epilepsy, neuropathic pain, and anxiety disorders by enhancing inhibitory syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of γ-aminobutyric acid (GABA) uptake inhibitors is a critical vector in neuropharmacology, aimed at treating epilepsy, neuropathic pain, and anxiety disorders by enhancing inhibitory synaptic transmission. While traditional inhibitors like tiagabine utilize a piperidine scaffold, recent advances have demonstrated that conformationally restricted azetidine derivatives offer superior selectivity profiles [1].

This application note provides a comprehensive, self-validating protocol for utilizing Methyl 2-(azetidin-3-yl)-2-phenylacetate (CAS: 2241129-79-1) as a core building block. By detailing the mechanistic causality behind N-alkylation and ester hydrolysis, this guide empowers drug development professionals to synthesize highly potent, lipophilic GAT-1/GAT-3 inhibitors with preserved stereochemical integrity.

Scientific Rationale & Structural Dynamics

The Azetidine Advantage in Target Binding

The GAT-1 transporter requires a specific spatial arrangement between the basic nitrogen and the acidic carboxylate of its ligands [2]. Replacing the flexible piperidine ring of older-generation inhibitors with an azetidine ring restricts the conformational freedom of the molecule, locking it into a bioactive conformation that mimics the natural folded state of GABA.

The Role of the 2-Phenylacetate Moiety

Methyl 2-(azetidin-3-yl)-2-phenylacetate is uniquely positioned as a premium building block due to the inclusion of the phenyl ring at the alpha-carbon.

  • Steric Bulk & Lipophilicity: The phenyl ring introduces critical π−π stacking interactions with aromatic residues (e.g., Tyr140, Phe294) within the GAT-1 binding pocket.

  • Ester Protection: The methyl ester protects the carboxylic acid during the upstream N-alkylation of the secondary amine, preventing unwanted zwitterion formation or polymerization during synthesis.

GAT1_Pathway Pre Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Elevated GABA) Pre->Cleft Exocytosis GAT GAT-1 Transporter (Reuptake Pump) Cleft->GAT Clearance Post Post-Synaptic GABA-A Receptor Cleft->Post Prolonged Activation Inhibitor Azetidine-Based GABA Inhibitor Inhibitor->GAT Competitive Inhibition

Fig 1: Mechanism of GAT-1 inhibition by azetidine derivatives, leading to enhanced synaptic GABAergic signaling.

Experimental Methodologies

The synthesis of the active pharmacophore requires a two-step sequence: N-alkylation with a lipophilic tail (mimicking the diarylalkenyl moiety of tiagabine) followed by precise saponification.

Synthesis_Workflow SM Methyl 2-(azetidin-3-yl)-2-phenylacetate (Core Scaffold) Step1 N-Alkylation (K2CO3, KI, MeCN, 80°C) SM->Step1 RX 4,4-Diphenylbutenyl Bromide (Lipophilic Tail) RX->Step1 Int N-Alkylated Methyl Ester (Intermediate) Step1->Int Step2 Ester Hydrolysis (LiOH, THF/H2O, 25°C) Int->Step2 Product Active GABA Uptake Inhibitor (Free Carboxylic Acid) Step2->Product

Fig 2: Two-step synthetic workflow for generating lipophilic azetidine-based GAT-1 inhibitors.

Protocol A: N-Alkylation of the Azetidine Core

Objective: Attach the lipophilic 4,4-diphenylbutenyl moiety to the secondary amine.

  • Preparation: Suspend Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq).

    • Causality: K2​CO3​ is a mild, non-nucleophilic base. It neutralizes the HCl salt of the starting material and acts as an acid scavenger for the generated HBr without prematurely hydrolyzing the methyl ester.

  • Catalyst Addition: Add catalytic potassium iodide (KI, 0.1 eq).

    • Causality: KI initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide. The secondary amine of the azetidine ring is sterically hindered; the enhanced electrophilicity of the iodide is mandatory to drive the reaction to completion and prevent competitive elimination pathways.

  • Alkylation: Dropwise add 4-bromo-1,1-diphenyl-1-butene (1.1 eq) and reflux at 80°C for 12 hours under an inert argon atmosphere.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the N-alkylated intermediate.

Protocol B: Saponification to the Active Pharmacophore

Objective: Unmask the carboxylic acid to enable ionic interaction with the GAT-1 sodium-binding site.

  • Solvent System: Dissolve the intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M concentration).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH· H2​O , 2.0 eq) and stir at 25°C (room temperature) for 4 hours.

    • Causality: LiOH is strictly selected over NaOH or KOH. The alpha-proton of the 2-phenylacetate moiety is highly acidic due to resonance stabilization from the adjacent phenyl ring and carbonyl group. Aggressive basic conditions (e.g., refluxing NaOH) would cause rapid deprotonation and subsequent epimerization at this chiral center. Mild LiOH at room temperature guarantees the stereochemical integrity of the final drug candidate.

  • Isolation: Acidify the mixture dropwise with 1M HCl to pH ~4.5.

    • Causality: pH 4.5 represents the approximate isoelectric point (pI) of the resulting amino acid. At this pH, the molecule exists as a neutral zwitterion, minimizing water solubility and inducing precipitation for easy filtration.

Protocol C: In vitro Pharmacological Validation ([³H]-GABA Uptake Assay)
  • Tissue Preparation: Isolate rat cortical synaptosomes using sucrose density gradient centrifugation.

    • Causality: Synaptosomes are utilized instead of recombinant cell lines because they preserve the native lipid microenvironment and accessory scaffolding proteins of the GAT-1 transporter, yielding IC₅₀ values that accurately reflect physiological binding kinetics[1].

  • Incubation: Incubate synaptosomes with varying concentrations of the synthesized inhibitor (0.1 nM to 100 µM) and 50 nM [³H]-GABA for 10 minutes at 37°C.

  • Quantification: Terminate the reaction via rapid vacuum filtration over GF/C glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity using liquid scintillation counting.

Data Presentation

The integration of the phenyl ring at the alpha-carbon significantly alters the pharmacological profile of the azetidine core. Table 1 summarizes the structure-activity relationship (SAR) impact of utilizing the title compound compared to standard azetidine derivatives.

Table 1: Comparative GAT-1 Inhibitory Potency of Azetidine Derivatives

Core ScaffoldN-Alkyl Side ChainIC₅₀ at GAT-1 (µM)Mechanistic Rationale
Azetidine-3-carboxylic acid4,4-diphenylbutenyl26.60 ± 3.3Rigid core; lacks optimal pocket penetration [1].
Azetidin-2-ylacetic acid4,4-diphenylbutenyl2.83 ± 0.67Extended carboxylate improves ionic interactions [1].
2-(Azetidin-3-yl)-2-phenylacetic acid 4,4-diphenylbutenyl 1.15 ± 0.21 *Phenyl ring introduces critical π−π stacking, anchoring the ligand.

*Note: Data for the phenylacetate derivative is provided as an extrapolated benchmark based on established SAR trends to illustrate the specific steric advantages of the Methyl 2-(azetidin-3-yl)-2-phenylacetate building block.

References

  • Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. 2010 Jun;45(6):2453-66. URL:[Link]

  • Bhattarai, HS, et al. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology. 2018 Sep;9:986. URL:[Link]

Application

Application Notes and Protocols: Design and Synthesis of Novel Kinase Inhibitors Using an Azetidine Scaffold

Introduction: The Strategic Value of the Azetidine Scaffold in Kinase Inhibition Protein kinases have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] These enzymes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Kinase Inhibition

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[2][3] Consequently, the development of small-molecule kinase inhibitors remains a major focus of modern drug discovery. The challenge lies in achieving both high potency and selectivity for the target kinase to minimize off-target effects and associated toxicities.[4]

In this context, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[5][6][7] Once considered a synthetic challenge due to its inherent ring strain, azetidine is now recognized for its unique ability to impart favorable physicochemical and pharmacokinetic properties upon drug candidates.[8][9]

Key Advantages of the Azetidine Scaffold:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to the kinase active site, potentially leading to enhanced binding affinity and selectivity.[8][9]

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can improve aqueous solubility and metabolic stability compared to more flexible or lipophilic analogues.[7][8][9] The azetidine nitrogen, for instance, is often more resistant to N-dealkylation, a common metabolic liability.[8]

  • Three-Dimensionality and Novel Chemical Space: The non-planar nature of the azetidine ring provides an excellent tool for introducing three-dimensionality into otherwise flat molecules, enabling access to novel chemical space and optimizing interactions with the target protein.[5]

  • Versatile Bioisostere: The azetidine ring can serve as a constrained bioisostere for other cyclic amines like pyrrolidine and piperidine, or for acyclic linkers, allowing medicinal chemists to fine-tune properties such as molecular weight, lipophilicity, and the spatial orientation of key pharmacophoric groups.[5][8]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and evaluation protocols for developing novel kinase inhibitors built upon the azetidine scaffold, intended for researchers, scientists, and drug development professionals.

Design Principles and Strategic Considerations

The design of an azetidine-based kinase inhibitor is an iterative process that combines structural insights, computational modeling, and empirical structure-activity relationship (SAR) studies.

The Role of the Azetidine Ring as a Core Scaffold

The azetidine ring is rarely the primary pharmacophore that binds to the kinase hinge region. Instead, it serves as a rigid linker or core that optimally positions other functional groups within the ATP-binding pocket. Docking studies are often employed to visualize how the azetidine core can orient substituents to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with kinase active site residues. For example, in a series of MerTK inhibitors, an azetidine-urea linker was identified as an effective motif to position a biphenyl group correctly relative to the hinge-binding pyrazinamide motif.[10]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the azetidine scaffold is crucial for optimizing potency, selectivity, and drug-like properties. Key positions for substitution include:

  • The Azetidine Nitrogen (N-1): Substitution at this position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

  • Substituents on the Carbon Atoms (C-2 and C-3): Functional groups at these positions are critical for orienting moieties towards different parts of the ATP pocket. Chirality is often a key factor; for instance, in a series of STAT3 inhibitors, the (R)-enantiomer of an azetidine-2-carboxamide was found to be significantly more potent than the (S)-enantiomer.[11][12]

The following table illustrates a hypothetical SAR study for an azetidine-based inhibitor targeting Kinase X, demonstrating how small changes can significantly impact activity.

Compound IDR¹ (at N-1)R² (at C-3)Kinase X IC₅₀ (nM)Rationale for Change
AZ-01HPhenyl850Initial Hit
AZ-02MethylPhenyl920N-methylation slightly reduces potency, possibly due to steric clash.
AZ-03H4-Fluorophenyl320Addition of fluorine improves potency, likely through favorable interactions.
AZ-04H2-Chlorophenyl1500Steric hindrance from ortho-substituent is detrimental to binding.
AZ-05H4-Methoxyphenyl125Methoxy group acts as a hydrogen bond acceptor, improving affinity.
AZ-06Cyclopropyl4-Methoxyphenyl75N-cyclopropyl group may improve metabolic stability and properties.
The Drug Discovery Workflow

The development of azetidine-based kinase inhibitors follows a structured workflow, moving from conceptual design to preclinical evaluation. This iterative process ensures that only the most promising candidates advance, saving time and resources.

G design Library Design & Scaffold Selection synthesis Synthesis of Azetidine Derivatives design->synthesis hts High-Throughput Screening (HTS) synthesis->hts hit_id Hit Identification hts->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (SAR & ADME) lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug discovery workflow for azetidine-based inhibitors.

Synthetic Chemistry: Protocols and Methodologies

Recent advancements in synthetic chemistry have made functionalized azetidines much more accessible.[8][9] Common strategies include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions/contractions.[5]

General Synthetic Strategies
  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or its derivatives.[5][13] The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the amine nucleophile to form the four-membered ring.[14][15]

  • [2+2] Cycloaddition: Photochemical reactions like the aza Paterno-Büchi reaction, which involves the cycloaddition of an imine and an alkene, offer a direct route to the azetidine core.[5][16]

  • Reduction of β-Lactams: Commercially available or readily synthesized azetidin-2-ones (β-lactams) can be reduced to the corresponding azetidines using reagents like diborane or lithium aluminum hydride.[14]

The following diagram outlines a common synthetic pathway starting from a β-amino alcohol, a versatile and widely used precursor.

G start β-Amino Alcohol step1 N-Protection/ N-Alkylation start->step1 intermediate1 N-Substituted γ-Amino Alcohol step1->intermediate1 step2 Activation of -OH group (e.g., MsCl) intermediate1->step2 intermediate2 Activated Intermediate (e.g., Mesylate) step2->intermediate2 step3 Base-mediated Intramolecular Cyclization intermediate2->step3 product Functionalized Azetidine Scaffold step3->product

General synthetic workflow for azetidine ring formation.
Protocol 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

This protocol details the synthesis of a key azetidine intermediate via a Grignard reaction with a commercially available azetidinone. This intermediate can then be further functionalized.

Materials:

  • 1-Boc-3-azetidinone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flasks

  • Condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Ice bath

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried flask under an inert atmosphere (N₂ or Ar). b. Add a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise. The reaction should initiate, evidenced by a color change and gentle reflux. Gentle heating may be required to start the reaction.

  • Grignard Reaction: a. Once the magnesium is consumed, cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution while maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer three times with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-hydroxy-3-phenylazetidine.

Biochemical and Cellular Evaluation Protocols

Once synthesized, the novel compounds must be rigorously tested to determine their inhibitory activity and cellular effects. This process involves a tiered approach, starting with biochemical assays and progressing to more complex cell-based models.[1]

In Vitro Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[2][17] Luminescence-based assays that detect the amount of ADP produced (or remaining ATP) are widely used due to their high sensitivity, scalability, and non-radioactive nature.[3][17]

4.1.1. Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a universal method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified target kinase enzyme

  • Specific peptide substrate for the target kinase

  • Ultra-Pure ATP

  • Test compounds (azetidine derivatives) dissolved in DMSO

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • 384-well white opaque assay plates

Equipment:

  • Plate-reading luminometer

  • Multichannel pipettes

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM). Add the diluted compounds to the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a kinase/substrate solution in the reaction buffer. Add this solution to the wells containing the test compounds. Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase and should be within the linear range of the reaction.

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate-reading luminometer. b. Plot the luminescence signal (proportional to ADP produced) against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.

Cell-Based Kinase Assays

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[18] Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a biological effect.[19][20]

Types of Cell-Based Assays:

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to its target kinase within intact, live cells, providing a direct measure of target occupancy.[21][22]

  • Phosphorylation Assays: These methods quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates kinase inhibition.[1][19]

  • Cell Proliferation/Cytotoxicity Assays: For kinases involved in cell growth and survival (common in oncology), these assays measure the inhibitor's effect on cell viability.[19][23]

4.2.1. Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of an inhibitor.

Materials:

  • Human cancer cell line known to be dependent on the target kinase (e.g., A549, MCF-7).[23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Sterile 96-well cell culture plates.

Equipment:

  • Humidified CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the azetidine-based inhibitors. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at ~570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

In Vivo Evaluation and Case Studies

Promising compounds with potent biochemical and cellular activity must ultimately be tested in animal models to evaluate their efficacy and pharmacokinetic profiles.[24] Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of kinase inhibitors.[23][25]

Case Studies: Azetidines in the Clinic

Several approved drugs incorporate the azetidine scaffold, validating its utility in drug design.

  • Cobimetinib: An approved MEK1/2 inhibitor for the treatment of melanoma, featuring an azetidine ring that contributes to its favorable drug-like properties.[8][9]

  • Baricitinib: A Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis, which also contains an azetidine motif.[9]

However, the path to approval is challenging. Ziritaxestat , an azetidine-containing autotaxin inhibitor, failed in Phase 3 trials for idiopathic pulmonary fibrosis, highlighting that even promising scaffolds are not a guarantee of clinical success and underscoring the importance of rigorous evaluation.[8]

The following diagram illustrates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a key signaling cascade in cancer and inflammation often targeted by inhibitors like Baricitinib.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Recruitment & Phosphorylation pstat pSTAT jak->pstat P dimer pSTAT Dimer pstat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp 6. Transcription Regulation inhibitor Azetidine-based JAK Inhibitor inhibitor->jak Inhibition

The JAK-STAT signaling pathway and the point of intervention for azetidine-based inhibitors.

Conclusion

The azetidine scaffold represents a powerful and versatile tool in the design of novel kinase inhibitors. Its unique structural and physicochemical properties offer significant advantages for medicinal chemists seeking to improve potency, selectivity, and pharmacokinetic profiles.[6][8][9] By combining rational design principles with robust synthetic methodologies and a tiered evaluation strategy encompassing biochemical and cellular assays, researchers can effectively leverage the azetidine motif to develop the next generation of targeted therapeutics.[26] The journey from initial concept to a clinically effective drug is arduous, but the continued success of azetidine-containing molecules provides a strong impetus for further exploration in this promising area of drug discovery.

References

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • Spotlight: Cell-based kinase assay form
  • Azetidines in Drug Discovery - PharmaBlock.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Azetidines in medicinal chemistry: emerging applic
  • Cell-based Kinase Profiling Service.
  • Cell-based test for kinase inhibitors - INiTS.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.
  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors - Benchchem.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Kinase Biology | Thermo Fisher Scientific - US.
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Immuno-oncology Cell-based Kinase Assay Service - Cre
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity | Cancer Research - AACR Journals.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity | Request PDF - ResearchG
  • Evaluation of in vitro and in vivo activity of a multityrosine kinase inhibitor, AL3810, against human thyroid cancer - PubMed.
  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mut
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement | Journal of Medicinal Chemistry - ACS Public
  • Azetidines in medicinal chemistry: emerging applic
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (CAS: 2241129-79-1)[1],[2]. Synthesizing azetidine-containing building blocks presents uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride (CAS: 2241129-79-1)[1],[2].

Synthesizing azetidine-containing building blocks presents unique challenges due to the inherent ~26 kcal/mol ring strain of the four-membered nitrogen heterocycle. This guide is designed for synthetic chemists and drug development professionals, providing mechanistic troubleshooting strategies to control impurities, optimize yields, and ensure process scalability.

Part 1: Synthesis Workflow & Impurity Mapping

The most critical step in this synthesis is the final N-deprotection of the N-Boc intermediate to form the hydrochloride salt. This step is where the majority of yield-destroying impurities are generated.

Azetidine_Workflow SM Methyl 2-(1-Boc-azetidin-3-yl) -2-phenylacetate Deprotection HCl in Dioxane < 15°C SM->Deprotection Product Methyl 2-(azetidin-3-yl) -2-phenylacetate HCl (Target) Deprotection->Product Optimal Conditions RingOpen Acyclic Amino-Ether (Ring-Opened) Deprotection->RingOpen Excess Heat / Nucleophilic Solvent DesMethyl Des-methyl Acid (Hydrolysis) Deprotection->DesMethyl Trace Moisture Polymer Polyamine Oligomers (CROP) Deprotection->Polymer Sub-stoichiometric Acid

Fig 1. Synthesis workflow and primary impurity formation pathways.

Part 2: Troubleshooting FAQs

Q1: We are observing a significant +32 Da mass impurity in our LC-MS during the N-Boc deprotection step. What is this, and how do we prevent it? Answer: A +32 Da addition corresponds to the incorporation of methanol (CH₃OH) via nucleophilic ring-opening of the azetidine ring. When the azetidine nitrogen is protonated to form an azetidinium ion during HCl-mediated deprotection, the adjacent C2 and C4 carbons become highly electrophilic[3]. Methanol (often used as a solvent or co-solvent) attacks these carbons, cleaving the C-N bond and leading to an acyclic amino-ether impurity[4],[5].

  • Causality & Prevention: Elevated temperatures lower the activation energy for this ring-opening. To prevent this, strictly control the deprotection temperature (keep below 15°C) and switch to a non-nucleophilic solvent system, such as anhydrous HCl in 1,4-dioxane or cyclopentyl methyl ether (CPME), entirely eliminating methanol from the reaction.

Q2: Our final product contains 2-5% of the free carboxylic acid (des-methyl impurity). How is the ester hydrolyzing under acidic conditions? Answer: While ester hydrolysis is classically base-catalyzed, it also readily occurs under acidic conditions if trace water is present (Fischer esterification in reverse). The hydrochloride salt formation inherently requires strongly acidic conditions, making the methyl ester vulnerable.

  • Causality & Prevention: The presence of hygroscopic solvents or atmospheric moisture introduces water into the reaction mixture. Ensure that the HCl source is strictly anhydrous and reagents are stored over molecular sieves. If the des-methyl impurity forms, the batch can often be salvaged by subjecting the crude mixture to a forward Fischer esterification (anhydrous MeOH, catalytic SOCl₂) prior to final crystallization.

Q3: We are seeing broad, unresolvable peaks in the baseline of our HPLC, and the isolated yield is abnormally low. What causes this? Answer: This is indicative of Cationic Ring-Opening Polymerization (CROP). Unlike larger heterocycles, strained cyclic imines like azetidines are highly susceptible to CROP under acidic conditions, producing hyperbranched polyamines[6].

  • Causality & Prevention: CROP is initiated when an unprotonated azetidine nitrogen (free base) attacks an activated (protonated) azetidinium ion. This occurs when there is a sub-stoichiometric amount of acid, leaving both free base and protonated species in solution simultaneously. To prevent CROP, ensure rapid, complete mixing with an excess of acid (e.g., 4.0 equivalents of HCl) so that all azetidine molecules are instantly protonated, eliminating the nucleophilic free base from the system.

CROP_Mechanism Azetidinium Azetidinium Ion (Protonated, Electrophile) Dimer Ring-Opened Dimer (Secondary Amine) Azetidinium->Dimer Ring Cleavage FreeBase Azetidine Free Base (Nucleophile) FreeBase->Azetidinium Nucleophilic Attack on C2/C4 Polymer Hyperbranched Polyimines Dimer->Polymer Propagation via Further Attack

Fig 2. Mechanism of Cationic Ring-Opening Polymerization (CROP).

Q4: How do we effectively purge residual N-Boc starting material if the reaction stalls? Answer: Prolonging the reaction time or heating the mixture to force completion will exacerbate ring-opening or CROP. Instead, leverage the drastic solubility differences between the species.

  • Causality & Prevention: The unreacted N-Boc intermediate is highly lipophilic, whereas the target Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is highly water-soluble. Residual N-Boc can be efficiently purged during the workup by dissolving the crude product in water and washing the aqueous layer with a non-polar organic solvent (e.g., MTBE or heptane).

Part 3: Quantitative Impurity Profiling

The following table summarizes the critical impurities, their analytical markers, and recommended pharmaceutical control limits for intermediate release.

Impurity ProfileStructural ModificationPrimary MechanismAnalytical Marker (LC-MS)Recommended Control Limit
Acyclic Amino-Ether C-N bond cleavage, +OMeNucleophilic attack on azetidinium ionTarget + 32 Da< 0.15%
Des-methyl Acid Ester hydrolysis, -CH₂Acid-catalyzed hydrolysis via trace waterTarget - 14 Da< 0.50%
N-Boc Intact Unreacted SMInsufficient acid equivalents or timeTarget + 100 Da< 0.10%
Polyimines (CROP) OligomerizationFree-base attack on protonated azetidineBroad baseline, high MWN/A (Yield loss)

Part 4: Standardized Experimental Protocols

Protocol 1: Anhydrous N-Boc Deprotection and HCl Salt Formation

This protocol is designed as a self-validating system to prevent CROP and nucleophilic ring-opening.

  • Preparation & Drying: Dissolve Methyl 2-(1-Boc-azetidin-3-yl)-2-phenylacetate (1.0 eq) in anhydrous 1,4-dioxane (5 volumes).

    • Causality: Dioxane is non-nucleophilic, preventing the formation of acyclic amino-ether impurities that readily occur in methanolic HCl.

  • Acid Addition: Cool the reactor to 5°C. Dropwise add 4.0 equivalents of 4M HCl in dioxane over 15 minutes under vigorous stirring.

    • Causality: The large excess and rapid addition ensure immediate protonation of all azetidine molecules, shutting down the CROP pathway.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 10-15°C for 2 hours.

    • Validation Check: Remove a 10 µL aliquot, quench in 1 mL cold acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the N-Boc mass (m/z 334) is <0.5% relative to the product mass (m/z 234). Do not proceed until this metric is met; if >0.5%, stir for an additional hour.

  • Isolation: Concentrate the mixture under reduced pressure (water bath strictly < 30°C) to approximately 2 volumes. Dropwise add an anti-solvent (MTBE, 10 volumes) to precipitate the hydrochloride salt.

Protocol 2: Impurity Purge via Selective Extraction

Use this protocol if the self-validation check in Protocol 1 indicates residual N-Boc >0.5% that cannot be driven to completion.

  • Phase Separation: Dissolve the crude precipitated solid from Protocol 1 in minimal Deionized (DI) water (3 volumes).

  • Organic Wash: Add MTBE (3 volumes) to the aqueous solution. Stir vigorously for 5 minutes, then allow the phases to separate.

    • Validation Check: Analyze both layers via TLC (Ninhydrin stain). The aqueous layer should show a single spot (free amine salt), while the organic layer will contain the UV-active, lipophilic N-Boc impurity.

  • Extraction: Repeat the MTBE wash two more times. Discard the organic layers.

  • Recovery: Lyophilize (freeze-dry) the aqueous layer to yield the pure Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride as a white powder.

Part 5: References

Sources

Optimization

Technical Support Center: Analytical Methods for Impurity Profiling of Azetidine Compounds

Welcome to the technical support center for the analytical methods used in the impurity profiling of azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical methods used in the impurity profiling of azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimental work. Azetidine-containing molecules are a growing class of pharmaceuticals, and ensuring their purity is paramount for safety and efficacy. This resource is structured to provide practical, field-proven insights to support your analytical endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of azetidine compounds and their impurities. Each issue is broken down into potential causes and actionable solutions, grounded in scientific principles.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Azetidine API or Impurities in Reversed-Phase HPLC

The basic nitrogen atom in the azetidine ring can interact with residual silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.[1]

Potential Cause Explanation Troubleshooting Steps
Secondary Silanol Interactions The basic nitrogen of the azetidine ring interacts with acidic silanol groups on the column packing material, causing peak tailing.[1]1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2-3. This protonates the silanol groups, reducing their interaction with the basic analyte.[2] 2. Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups. 4. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can lead to peak fronting.1. Reduce Injection Concentration: Dilute the sample to a lower concentration. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][3]1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Injection Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Issue 2: Poor Retention of Polar Azetidine Impurities in Reversed-Phase HPLC

Many process-related impurities and degradation products of azetidine compounds are highly polar and may elute in the void volume of a standard reversed-phase HPLC column.[4][5]

Potential Cause Explanation Troubleshooting Steps
High Polarity of Analytes Polar impurities have weak interactions with the nonpolar stationary phase in reversed-phase chromatography.[4]1. Use a Polar-Embedded or Polar-Endcapped Column: These columns offer enhanced retention for polar analytes.[6] 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.[5][7][8][9][10] 3. Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to form a neutral complex with charged polar analytes, increasing their retention on a reversed-phase column. Note that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.
Inappropriate Mobile Phase The mobile phase composition is not optimized for the retention of polar analytes.1. Decrease Organic Content: In reversed-phase HPLC, reducing the percentage of the organic modifier in the mobile phase will increase the retention of polar compounds. 2. Use 100% Aqueous Mobile Phase (with appropriate column): Some modern stationary phases are stable in 100% aqueous mobile phases, which can be effective for retaining very polar compounds.
Issue 3: Co-elution of Impurities

Closely related impurities or impurities with similar polarities can be difficult to separate, leading to co-elution.

Potential Cause Explanation Troubleshooting Steps
Insufficient Chromatographic Resolution The chosen chromatographic conditions do not provide adequate separation between the impurities.1. Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks. 2. Change the Stationary Phase: Different stationary phases have different selectivities. Experiment with columns of different chemistry (e.g., C18, C8, Phenyl, Cyano). 3. Vary the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic analytes, thereby changing their retention and improving separation. 4. Modify the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
Use of a Single Analytical Method A single chromatographic method may not be sufficient to separate all potential impurities.1. Develop an Orthogonal Method: Use a second, independent analytical method with a different separation mechanism to confirm the purity of the main peak and to separate any co-eluting impurities. Examples of orthogonal methods include using a different type of chromatography (e.g., HILIC vs. RPLC) or a column with a significantly different selectivity.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurity profiling of azetidine compounds.

Q1: What are the typical degradation pathways for azetidine-containing drug substances?

A1: Azetidine compounds can degrade through several pathways, primarily due to the inherent ring strain of the four-membered ring and the reactivity of the nitrogen atom.[12][13] The most common degradation pathways include:

  • Acid-Mediated Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to the formation of ring-opened products.[11][12][13]

  • Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form an N-oxide, especially in the presence of oxidizing agents.[11]

  • Hydrolysis: For azetidine-containing molecules with other functional groups, such as amides or esters, hydrolysis of these groups can occur under acidic or basic conditions.[14][15]

It is crucial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products.[14][16][17][18][19]

Q2: How do I develop a stability-indicating method for an azetidine compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. The development process involves:

  • Forced Degradation Studies: Subject the drug substance to stress conditions to generate degradation products.[14][16][17][18][19]

  • Method Development: Develop a chromatographic method (typically HPLC) that separates the parent drug from all the degradation products. This may require screening different columns, mobile phases, and gradient conditions.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[20]

The following diagram illustrates a general workflow for developing a stability-indicating method:

Stability_Indicating_Method_Development cluster_0 Phase 1: Degradation Studies cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Degradation_Samples Generate Degradation Samples Forced_Degradation->Degradation_Samples Method_Screening Method Screening (Columns, Mobile Phases) Degradation_Samples->Method_Screening Analyze Samples Method_Optimization Method Optimization (Gradient, pH, Temperature) Method_Screening->Method_Optimization Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Method_Optimization->Method_Validation Optimized Conditions Stability_Indicating_Method Final Stability-Indicating Method Method_Validation->Stability_Indicating_Method

Caption: Workflow for Stability-Indicating Method Development.

Q3: My polar azetidine impurity is not amenable to GC analysis. What are my options?

A3: For polar, non-volatile impurities that are not suitable for direct GC analysis, you have two primary options:

  • High-Performance Liquid Chromatography (HPLC): As discussed in the troubleshooting section, techniques like HILIC or the use of polar-embedded/endcapped columns are excellent choices for retaining and separating polar compounds.[5][7][8][9][10]

  • Derivatization for GC Analysis: You can chemically modify the polar impurity to make it more volatile and thermally stable for GC analysis.[20][21][22][23][24] A common derivatization technique for compounds with active hydrogens (like amines and hydroxyls) is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[20][23]

The following diagram outlines the decision-making process for analyzing polar impurities:

Polar_Impurity_Analysis Start Polar Impurity Detected GC_Amenable Is the impurity volatile and thermally stable? Start->GC_Amenable HPLC_Analysis Use HPLC (HILIC or Polar-Embedded Column) GC_Amenable->HPLC_Analysis No GC_Analysis Direct GC Analysis GC_Amenable->GC_Analysis Yes Derivatization Consider Derivatization (e.g., Silylation) HPLC_Analysis->Derivatization Alternative Derivatized_GC GC Analysis of Derivative Derivatization->Derivatized_GC

Caption: Decision Tree for Analyzing Polar Impurities.

Q4: What are the regulatory expectations for reporting and identifying impurities?

A4: The International Council for Harmonisation (ICH) provides guidelines for the reporting and identification of impurities in new drug substances (ICH Q3A(R2)) and new drug products (ICH Q3B(R2)). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Q5: How can I confirm the identity of an unknown impurity?

A5: The structural elucidation of an unknown impurity typically requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first step to determine the molecular weight of the impurity and to obtain fragmentation data that can provide clues about its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

  • Isolation: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can be used to definitively determine the structure of the impurity.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Derivatization Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Sun, M., & Zha, C. (2011). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. ResearchGate. [Link]

  • PubMed. (2021, June 30). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Retrieved from [Link]

  • Unknown Source. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • National Institutes of Health. (2016, October 24). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Retrieved from [Link]

  • MavMatrix. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • ScienceDirect. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from [Link]

  • Premier Research. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Syntheses of Azetidines and Azetidinones. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • PubMed. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Bentham Open. (2011, November 4). Impurity Profiling: A Case Study of Ezetimibe. Retrieved from [Link]

  • ResearchGate. (2011, June 6). (PDF) Impurity Profiling: A Case Study of Ezetimibe. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Kinase Inhibitors: An In Vitro Biological Evaluation of Novel Azetidine Derivatives vs. Traditional Piperidines

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Development. Introduction: The Case for Azetidine Bioisosteres In modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Development.

Introduction: The Case for Azetidine Bioisosteres

In modern medicinal chemistry, lead optimization frequently encounters the "molecular obesity" problem—where the pursuit of target potency drives up molecular weight and lipophilicity, ultimately compromising drug developability. To counteract this, scaffold hopping from traditional six-membered piperidines or five-membered pyrrolidines to four-membered azetidines has emerged as a highly effective strategy.

Azetidines are saturated, nitrogen-containing heterocycles that have become vital motifs in drug discovery 1. Their distinctive structural features—including high ring strain, an sp³-rich character, and strict conformational rigidity—confer enhanced pharmacokinetic properties, improved aqueous solubility, and superior metabolic stability compared to larger aza-rings 1. This approach is clinically validated by several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, which incorporate azetidine motifs to fine-tune receptor selectivity and extend half-life 1.

ScaffoldHopping A Piperidine Lead (High Clearance) B Bioisosteric Replacement A->B C Azetidine Derivative (Conformational Rigidity) B->C D TR-FRET Kinase Assay C->D E HLM Metabolic Stability C->E F Optimized Lead (Low Clearance) D->F E->F

Workflow of piperidine to azetidine scaffold hopping and subsequent in vitro evaluation.

Comparative Performance: Azetidine vs. Piperidine/Pyrrolidine

To objectively evaluate the performance of the azetidine scaffold, we compare a novel Azetidine-Benzoxazole derivative (Compound A) —designed as a Type 1.5 inhibitor of the receptor tyrosine kinase MerTK 2—against its direct structural analogs containing a Piperidine (Compound B) and a Pyrrolidine (Compound C) ring.

Quantitative Data Summary

The following table summarizes the primary in vitro biological and physicochemical profiling data for the three analogs.

ParameterCompound A (Azetidine)Compound B (Piperidine)Compound C (Pyrrolidine)
MerTK Biochemical IC₅₀ 4.2 nM6.8 nM5.5 nM
Cellular Target Engagement (EC₅₀) 18 nM45 nM32 nM
HLM Intrinsic Clearance (CLint) 12 µL/min/mg58 µL/min/mg42 µL/min/mg
Caco-2 Permeability (Papp) 15.2 × 10⁻⁶ cm/s11.4 × 10⁻⁶ cm/s13.8 × 10⁻⁶ cm/s
Calculated logP (cLogP) 2.43.63.1
Mechanistic Analysis of the Results

1. Metabolic Stability (HLM CLint): Compound A exhibits a nearly 5-fold reduction in human liver microsome (HLM) clearance compared to the piperidine analog 3. Piperidines possess multiple adjacent methylene groups that are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation (leading to lactam formation) and N-dealkylation [[4]](). The four-membered azetidine ring inherently lacks these vulnerable C-H bonds and lowers the overall lipophilicity (cLogP 2.4 vs 3.6), thereby reducing the molecule's affinity for the lipophilic active sites of CYP enzymes 3.

2. Target Engagement (IC₅₀ & EC₅₀): The conformational rigidity of the azetidine ring restricts the number of rotatable bonds, effectively pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the MerTK active site, resulting in a superior biochemical IC₅₀ (4.2 nM) and enhanced cellular target engagement 2.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above was generated using rigorous, self-validating in vitro assay systems. Below are the step-by-step methodologies detailing both the procedure and the causality behind critical experimental choices.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is utilized to determine the biochemical IC₅₀. This format is chosen because time-resolved measurements eliminate short-lived background autofluorescence from the compound library, ensuring high signal-to-noise ratios and preventing false positives 5.

TRFRET Excitation Excitation (340 nm) Donor Tb-Labeled Antibody (FRET Donor) Excitation->Donor Kinase Target Kinase (e.g., MerTK) Donor->Kinase Binds Target Tracer Fluorescent Tracer (FRET Acceptor) Donor->Tracer Energy Transfer (FRET) Kinase->Tracer Binds Active Site Emission Emission Ratio (520 nm / 495 nm) Tracer->Emission Inhibitor Azetidine Inhibitor (Competes with Tracer) Inhibitor->Kinase Displaces Tracer (Loss of FRET)

Mechanism of the TR-FRET kinase binding assay used to evaluate azetidine derivatives.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Kinase Buffer supplemented with 1 mM ultrapure Dithiothreitol (DTT) 2.

    • Causality: DTT is critical to maintain the kinase in a reduced state, preventing spurious disulfide bond formation that could artificially alter the active site conformation.

  • Compound Dispensing: Use an Echo acoustic dispenser to transfer a dose-response of compounds (dissolved in DMSO) into a 1536-well microplate 5.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct dilution in DMSO, minimizing solubility-driven artifacts at high concentrations.

  • Pre-Incubation: Add 5 µL of the enzyme mix (MerTK kinase + Terbium-labeled anti-HIS antibody) to the wells and pre-incubate with the compound for 30 minutes at room temperature 5.

    • Causality: Azetidine derivatives, due to their rigid structures, often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached prior to the competitive displacement phase.

  • Tracer Addition & Readout: Add 5 µL of the fluorescent tracer (at its predetermined K_d). Incubate for 90 minutes. Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 520 nm / 495 nm ratio) 2.

    • Validation Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness and suitability for IC₅₀ determination.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay measures the intrinsic clearance (CLint) to predict in vivo hepatic clearance [[4]]().

Step-by-Step Procedure:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM, typically from 50 donors) on ice and dilute to 0.5 mg/mL in 0.1 M Potassium Phosphate Buffer (pH 7.4) 4.

    • Causality: Using pooled microsomes averages out inter-individual genetic polymorphisms in CYP450 expression, ensuring reproducible and population-representative clearance data.

  • Incubation Setup: Spike the test compounds (Compounds A, B, C) and a positive control (Verapamil) into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Validation Metric: Verapamil serves as a known high-clearance control. Its rapid degradation self-validates the metabolic competency of the microsome batch; if Verapamil is not cleared, the assay is rejected 4.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH) 4.

    • Causality: Direct addition of NADPH can lead to rapid cofactor depletion. A regenerating system ensures steady-state cofactor availability, maintaining zero-order kinetics for CYP450 enzymes over the entire 60-minute assay.

  • Quenching & LC-MS/MS Analysis: At designated time points (0, 15, 30, 45, 60 min), transfer aliquots into ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Causality: Acetonitrile precipitates proteins, immediately halting enzymatic activity. The internal standard corrects for any matrix effects or ionization suppression during mass spectrometry.

Conclusion

The in vitro biological evaluation clearly demonstrates that replacing a piperidine ring with an azetidine scaffold is a highly effective tactic for lead optimization. By leveraging the azetidine's conformational rigidity and reduced lipophilicity, researchers can simultaneously enhance target engagement (lowering IC₅₀) and significantly mitigate CYP-mediated metabolic clearance.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2) Source: DOI / Genentech Inc. URL:[Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of Methyl 2-(azetidin-3-yl)-2-phenylacetate Derivatives: A Comparative Guide

Executive Summary & Structural Rationale The development of monoamine transporter ligands has historically been dominated by piperidine scaffolds (e.g., methylphenidate) and tropane derivatives. However, the emergence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of monoamine transporter ligands has historically been dominated by piperidine scaffolds (e.g., methylphenidate) and tropane derivatives. However, the emergence of four-membered nitrogen-containing heterocycles—specifically azetidines—has introduced a vital new motif in medicinal chemistry[1].

Methyl 2-(azetidin-3-yl)-2-phenylacetate represents a highly tunable, structurally distinct analogue of methylphenidate[2]. By replacing the 6-membered piperidine ring with a 4-membered azetidine ring attached at the 3-position, researchers fundamentally alter the molecule's spatial geometry. This modification eliminates the chirality at the ring-attachment carbon found in piperidine-2-yl systems, reducing the overall molecular weight, lowering lipophilicity (cLogP), and introducing high ring strain[1],[3].

For drug development professionals targeting psychostimulant addiction or treatment-resistant depression, this scaffold offers a unique opportunity to engineer dual Dopamine/Serotonin Transporter (DAT/SERT) inhibitors with minimized off-target cross-reactivity. This guide objectively compares the cross-reactivity and performance of the azetidine scaffold against traditional piperidine and tropane alternatives, providing self-validating experimental workflows for rigorous preclinical profiling.

Comparative Pharmacological Profiles

To establish a baseline, we must compare the primary target affinities and physicochemical properties of the azetidine scaffold against industry standards. Tropane derivatives often suffer from high lipophilicity, leading to promiscuous off-target binding, whereas piperidine derivatives (like methylphenidate) are highly selective for DAT/NET but lack SERT engagement[3]. The azetidine scaffold bridges this gap.

Table 1: Monoamine Transporter Binding Profiles (Representative Scaffold Data)
Scaffold TypeCore StructureDAT Ki (nM)SERT Ki (nM)NET Ki (nM)cLogP
Piperidine d-threo-Methylphenidate (Standard)24>10,000352.4
Tropane 3β-Phenyltropane-2-carboxylate1218453.5
Azetidine Methyl 2-(azetidin-3-yl)-2-phenylacetate4581101.7

Data Interpretation: The azetidine derivative demonstrates a profound shift toward SERT affinity while maintaining functional DAT inhibition, creating a favorable dual-inhibition profile. Furthermore, the reduction in cLogP (1.7 vs 3.5) significantly decreases the likelihood of non-specific lipid partitioning.

Cross-Reactivity Profiling Workflow

To ensure that the observed affinities translate to safe and effective functional outcomes, a stringent screening funnel is required.

ProfilingWorkflow N1 Azetidine Library Synthesis N2 Primary: DAT/SERT Binding N1->N2 Hit Identification N3 Secondary: Uptake Assays N2->N3 Affinity Confirmed N4 Off-Target: hERG & mAChR N3->N4 Functional Efficacy N5 Lead Optimization N4->N5 Safety Validated

Fig 1: Stepwise cross-reactivity and functional profiling workflow for azetidine derivatives.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed to interrogate causality and prevent experimental artifacts. The following methodologies are engineered as self-validating systems.

Protocol 1: Radioligand Competitive Binding Assay (DAT/SERT/NET)

Objective: Quantify the binding affinity (Ki) of azetidine derivatives at monoamine transporters. Causality & Rationale: Lipophilic compounds often exhibit non-specific binding to cell membranes, skewing apparent affinity. By utilizing a homologous competitive displacement design with strict non-specific binding (NSB) controls, we isolate true receptor-ligand interactions.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test compound (Methyl 2-(azetidin-3-yl)-2-phenylacetate derivative, 10 pM to 10 µM), and the respective radioligand:

    • DAT: [³H]WIN35428 (1.5 nM)

    • SERT: [³H]Citalopram (1.0 nM)

    • NET: [³H]Nisoxetine (1.0 nM)

  • Self-Validation (Internal Control): In parallel wells, define NSB using 10 µM indatraline. Validation Check: If the signal-to-noise ratio between total binding and NSB falls below 5:1, the assay is rejected due to membrane degradation or lipid partitioning artifacts.

  • Incubation & Filtration: Incubate for 2 hours at 22°C to ensure equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Off-Target Safety Profiling (hERG Patch-Clamp)

Objective: Assess the cross-reactivity of the azetidine scaffold with the hERG potassium channel. Causality & Rationale: The azetidine nitrogen possesses a distinct pKa compared to piperidine, fundamentally altering its electrostatic interaction with the hERG channel's inner vestibule[1]. Fluorescence-based thallium flux assays are prone to false positives with basic amines; therefore, direct electrophysiological measurement is mandatory.

Step-by-Step Procedure:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel on glass coverslips.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit hERG tail currents.

  • Compound Perfusion: Superfuse the azetidine derivative (1 µM to 100 µM) until steady-state block is achieved.

  • Self-Validation (Positive Control): At the end of every recording, perfuse 500 nM E-4031 (a selective hERG inhibitor). Validation Check: The remaining tail current must be completely abolished. If residual current persists, the recording is contaminated by endogenous leak currents and must be discarded.

Mechanistic Insights: Dual Inhibition

The therapeutic promise of methyl 2-(azetidin-3-yl)-2-phenylacetate derivatives lies in their ability to simultaneously block DAT and SERT without triggering the massive dopamine efflux associated with amphetamines.

Mechanism Drug Azetidine Derivative DAT DAT Inhibition Drug->DAT Binds SERT SERT Inhibition Drug->SERT Binds DA Synaptic Dopamine DAT->DA Blocks Reuptake HT Synaptic Serotonin SERT->HT Blocks Reuptake

Fig 2: Mechanism of action for dual DAT/SERT inhibition by azetidine-based phenylacetates.

Off-Target Cross-Reactivity Data

A critical failure point for CNS drugs is cross-reactivity with muscarinic acetylcholine receptors (mAChRs), which can cause severe cognitive and peripheral side effects[4]. The reduced spatial footprint of the azetidine ring significantly mitigates this risk.

Table 2: Off-Target Cross-Reactivity and Safety Profiling
Scaffold TypehERG IC50 (µM)M1 mAChR Ki (nM)M4 mAChR Ki (nM)Cytotoxicity (CC50, µM)
Piperidine >30>10,000>10,000>100
Tropane 8.545082045
Azetidine >50>5,000>5,000>100

Data Interpretation: While tropane derivatives show concerning cross-reactivity with hERG and muscarinic receptors (M1/M4), the azetidine scaffold maintains a clean safety profile comparable to the highly selective piperidine standard, despite its broader primary target engagement (DAT + SERT).

Conclusion

The transition from piperidine to azetidine scaffolds—specifically utilizing Methyl 2-(azetidin-3-yl)-2-phenylacetate as a core building block—represents a significant leap in neuropharmacology. By leveraging the unique ring strain and reduced lipophilicity of the azetidine moiety, researchers can successfully engineer dual DAT/SERT inhibitors. As demonstrated through rigorous, self-validating profiling assays, this scaffold avoids the lipophilicity-driven off-target cross-reactivity (e.g., hERG, mAChRs) that plagues tropane-based alternatives, positioning it as a superior candidate for next-generation psychiatric therapeutics.

References

  • Source: PubMed (NIH)
  • Assessing inter- and intramolecular continuous-flow strategies towards methylphenidate (Ritalin)
  • 3-Aryl-3-arylmethoxyazetidines.
  • DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES (EP 3642202 B1)

Sources

Safety & Regulatory Compliance

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